molecular formula C21H32ClN5O2 B196298 Buspirone hydrochloride CAS No. 33386-08-2

Buspirone hydrochloride

Katalognummer: B196298
CAS-Nummer: 33386-08-2
Molekulargewicht: 422.0 g/mol
InChI-Schlüssel: RICLFGYGYQXUFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Buspironhydrochlorid beinhaltet typischerweise die Alkylierung von 1-(2-Pyrimidyl)piperazin mit 3-Chlor-1-cyanopropan unter Bildung einer Zwischenverbindung. Diese Zwischenverbindung wird dann weiteren Reaktionen unterzogen, um Buspiron zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Buspironhydrochlorid umfasst ähnliche Syntheserouten, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Buspironhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion dehydroxylierte Verbindungen liefern kann .

Wissenschaftliche Forschungsanwendungen

Anxiety Disorders

Buspirone is primarily indicated for the management of anxiety disorders. It is particularly effective in treating generalized anxiety disorder, providing short-term relief of anxiety symptoms without the sedative effects associated with other anxiolytics .

Cerebellar Ataxia

Recent studies have explored the efficacy of buspirone in treating mild to moderate cerebellar ataxia. An open-label study involving 20 patients showed significant improvements in clinical assessments among those with mild to moderate dysfunction, suggesting potential therapeutic benefits in this condition . However, further double-blind studies are warranted to confirm these findings.

Augmentation in Depression Treatment

Buspirone has been investigated as an adjunctive treatment for unipolar depression. Evidence from the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial indicates that buspirone may enhance the effectiveness of selective serotonin reuptake inhibitors (SSRIs) and mitigate their sexual side effects . Some studies suggest its utility as a standalone treatment for non-melancholic major depressive disorder .

Parkinsonian Syndrome

While buspirone has shown some potential as an anxiolytic in patients with Parkinson's disease, it is not recommended for managing parkinsonian symptoms due to possible exacerbation at higher doses . Nonetheless, it may provide symptomatic relief for anxiety in these patients.

Case Study 1: Worsening Psychosis

A notable case involved a 33-year-old male with schizoaffective disorder who experienced exacerbated psychotic symptoms after administration of buspirone. Despite initial treatment with buspirone for anxiety, the patient exhibited increased agitation and paranoid delusions, leading to discontinuation of the medication . This highlights the importance of monitoring patients with complex psychiatric histories when prescribing buspirone.

Case Study 2: Abuse Potential

Another case study documented instances of buspirone abuse through insufflation, emphasizing the need for careful prescribing practices and monitoring . The abuse potential, although lower than traditional anxiolytics, underscores the necessity for vigilance in patients with a history of substance use disorders.

Pharmacokinetics and Formulations

Buspirone hydrochloride undergoes extensive first-pass metabolism and achieves peak plasma levels within 40 to 90 minutes post-administration. Recent research on time-released formulations has demonstrated improved plasma bioavailability compared to immediate-release versions, allowing for more stable therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit von Buspironhydrochlorid: Buspironhydrochlorid ist einzigartig in seiner selektiven Wirkung auf Serotoninrezeptoren ohne die sedativen und muskelrelaxierenden Wirkungen, die bei Benzodiazepinen beobachtet werden. Dies macht es zu einer bevorzugten Wahl für Patienten, die eine anxiolytische Behandlung benötigen, ohne das Risiko einer Sedierung oder Abhängigkeit .

Biologische Aktivität

Buspirone hydrochloride is an anxiolytic medication primarily used for the treatment of generalized anxiety disorder (GAD). It is classified as an azapirone and exhibits a unique mechanism of action compared to traditional anxiolytics like benzodiazepines. This article provides a comprehensive overview of the biological activity of buspirone, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and case studies that illustrate its effects in various populations.

Buspirone acts primarily as a partial agonist at serotonin 5-HT1A receptors , which are crucial in modulating anxiety and mood. This receptor interaction leads to increased serotonergic activity in the brain, particularly in areas associated with anxiety regulation, such as the amygdala and hippocampus. Unlike benzodiazepines, buspirone does not significantly affect GABA receptors and lacks muscle relaxant or anticonvulsant properties .

Key Receptor Interactions

  • 5-HT1A Receptors : Buspirone's primary site of action, where it enhances serotonergic neurotransmission.
  • 5-HT2 Receptors : Displays weak affinity; however, its role in anxiolytic effects is minimal.
  • Dopamine D2 Receptors : Acts as a weak antagonist, which may contribute to its side effect profile but not directly to anxiolytic efficacy .

Pharmacokinetics

Buspirone is characterized by low oral bioavailability (approximately 3.9% due to extensive first-pass metabolism), with peak plasma concentrations achieved within 0.9 to 1.5 hours post-administration. The elimination half-life varies significantly among individuals, ranging from 2 to 11 hours on average, with some reports indicating up to 33 hours .

Table 1: Pharmacokinetic Properties of Buspirone

PropertyValue
Oral Bioavailability~3.9%
Peak Plasma Time0.9 - 1.5 hours
Elimination Half-Life2 - 11 hours (mean)
Major Metabolites5-hydroxybuspirone, 1-PP

Clinical Efficacy

Buspirone has been shown to be effective in alleviating symptoms of anxiety, with studies indicating comparable efficacy to benzodiazepines without the associated sedation or risk of dependency . The onset of anxiolytic effects typically occurs after a delay of one to two weeks, which necessitates patient compliance and education regarding its delayed action .

Case Studies

Case Study 1: Worsening Psychosis
A notable case involved a 33-year-old male with schizoaffective disorder who experienced exacerbated psychotic symptoms after administration of buspirone. Initially prescribed for anxiety management, the patient developed severe delusions and agitation after starting buspirone. Upon discontinuation, his symptoms improved significantly, highlighting potential risks associated with buspirone in vulnerable populations .

Case Study 2: Anxiolytic Efficacy
In a double-blind clinical trial involving patients with GAD, buspirone doses ranging from 15 to 30 mg/day demonstrated significant reductions in anxiety scores compared to placebo. The study emphasized buspirone's role as a viable alternative for patients seeking anxiolytic treatment without the sedative effects typical of benzodiazepines .

Side Effects and Tolerability

Buspirone is generally well-tolerated with a low incidence of side effects. Commonly reported adverse effects include:

  • Headaches
  • Dizziness
  • Nervousness
  • Lightheadedness

Notably, buspirone has a limited potential for abuse and does not typically lead to withdrawal symptoms upon discontinuation .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Buspirone Hydrochloride in pharmaceutical formulations, and how are they validated?

  • Methods : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for quantification. For example, HPLC analysis involves dissolving the compound in 0.01 N NaOH and monitoring retention times against USP reference standards . Spectrophotometric methods (e.g., UV-Vis at λmax 237–299 nm) are also used for bulk analysis .
  • Validation : Follow ICH guidelines, including parameters like linearity (e.g., 5–50 µg/mL range), precision (RSD <2%), and accuracy (recovery 98–102%). Reference standards from pharmacopeias (USP, BP) ensure method reliability .

Q. How should researchers design experiments to assess the receptor binding profile of this compound?

  • Experimental Design : Use radioligand binding assays to evaluate affinity for serotonin (5-HT1A) and dopamine (D2) receptors. Buspirone’s primary metabolite, phenylpiperazine, should also be tested for α-adrenergic activity .
  • Controls : Include positive controls (e.g., selective 5-HT1A agonists) and validate results using competitive binding curves (IC50 calculations) .

Q. What quality control protocols ensure the stability of this compound under various storage conditions?

  • Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
  • Testing : Regularly assay for impurities (e.g., related compounds G, L, N) using HPLC with UV detection. USP limits require ≥97.5% purity and ≤0.5% for individual impurities .

Advanced Research Questions

Q. What methodologies are effective in resolving discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Approach : Conduct parallel in vitro dissolution (e.g., USP Apparatus II) and in vivo bioavailability studies in animal models (e.g., rabbits). For example, nasal nanovesicular gels increased bioavailability 3.26-fold compared to oral administration by bypassing first-pass metabolism .
  • Data Analysis : Use compartmental modeling to correlate dissolution profiles with plasma concentration-time curves. Address discrepancies by adjusting formulation parameters (e.g., mucoadhesive polymers in nasal gels) .

Q. What statistical approaches are optimal for optimizing this compound formulations in controlled drug delivery systems?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like polymer concentration (e.g., carbopol 974P) and surfactant ratios (Span 60:cholesterol). For buccoadhesive films, a 3² factorial design identified optimal mucoadhesion and drug release .
  • Validation : Confirm robustness using ANOVA and desirability functions (e.g., target: >70% entrapment efficiency) .

Q. How can researchers evaluate novel delivery systems for this compound to enhance bioavailability?

  • Formulation Strategies :

  • Nanovesicles : Prepare via thin-film hydration (Span 60/cholesterol), and incorporate into thermoreversible (poloxamer 407) or pH-sensitive (carbopol) in situ gels .
  • Transdermal Patches : Use Franz diffusion cells to assess permeation flux (e.g., 12 µg/cm²/hr) .
    • Evaluation Metrics :
  • In vitro: Mucoadhesion strength (e.g., >40 g/cm²), sustained release over 24 hours.
  • In vivo: Plasma concentration monitoring via LC-MS/MS in animal models .

Q. What strategies are recommended for identifying and quantifying degradation products in this compound formulations?

  • Analytical Techniques :

  • Forced Degradation Studies : Expose to heat, light, and hydrolytic conditions. Use LC-MS to identify degradation pathways (e.g., hydrolysis of the azaspirodecanedione ring) .
  • Impurity Profiling : Compare retention times and mass spectra against USP reference compounds (e.g., Related Compound F, m/z 184.62) .

Eigenschaften

IUPAC Name

8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICLFGYGYQXUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1037193
Record name Buspirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33386-08-2
Record name Buspirone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33386-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buspirone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buspirone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buspirone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buspirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1037193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUSPIRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

treating the 8-[4-[4-(pyrimidine-2-yl)-piperazine-1-yl]-butyl]-8-aza-spiro[4.5]decane-7,9-dione base with hydrogen chloride in ethanol or isopropanol under stirring at a temperature between 15° C. and 40° C. and isolating the 8-[4-[4-(pyrimidine-2-yl)-piperazine-1-yl]-butyl]-8-aza-spiro[4.5]decane-7,9-dione hydrochloride melting at 188°-191° C., or
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Buspirone hydrochloride
Buspirone hydrochloride
Buspirone hydrochloride
Buspirone hydrochloride
Buspirone hydrochloride
Buspirone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.